molecular formula C11H14N2O B13779069 3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one

3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one

Cat. No.: B13779069
M. Wt: 190.24 g/mol
InChI Key: PBRUVSGAWLTYIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one is an organic compound that features a pyridine ring and a dimethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one typically involves the reaction of 3-pyridinecarboxaldehyde with dimethylamine and an appropriate enone precursor under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the enamine intermediate, which then undergoes a condensation reaction to form the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles such as halides, amines, and thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine carboxylic acids, while reduction may produce pyridine alcohols or amines. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Scientific Research Applications

3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as a ligand, binding to these receptors and modulating their activity. This interaction can influence various biological pathways and processes, including neurotransmission and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Dimethylamino)-1-(3-pyridinyl)-2-buten-1-one is unique due to its specific combination of a dimethylamino group and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Properties

Molecular Formula

C11H14N2O

Molecular Weight

190.24 g/mol

IUPAC Name

3-(dimethylamino)-1-pyridin-3-ylbut-2-en-1-one

InChI

InChI=1S/C11H14N2O/c1-9(13(2)3)7-11(14)10-5-4-6-12-8-10/h4-8H,1-3H3

InChI Key

PBRUVSGAWLTYIY-UHFFFAOYSA-N

Canonical SMILES

CC(=CC(=O)C1=CN=CC=C1)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.